Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate
Overview
Description
Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate is a derivative of pyrrolopyrazine, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Scientific Research Applications
- Scientific Field : Medicinal Chemistry
- Summary of the Application : Compounds with the pyrrolopyrazine scaffold, such as Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate, have exhibited a wide range of biological activities. These include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific biological activity being targeted. For example, in an antimicrobial application, the compound might be tested against a range of bacteria to determine its effectiveness. The compound could be applied directly to the bacteria in a growth medium and the rate of bacterial growth compared to a control sample could be measured .
- Results or Outcomes : While the specific results or outcomes would depend on the specific application, compounds with the pyrrolopyrazine scaffold have generally shown promising results in the biological activities mentioned above .
- Scientific Field : Agriculture
- Summary of the Application : Pyrrolopyrazine derivatives, including Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate, are known as key N-heterocycles with potential use in agriculture . The specific applications in agriculture are not detailed, but these compounds could potentially be used in the development of new pesticides or fertilizers .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific agricultural application. For example, if the compound is being used as a pesticide, it might be applied to crops in a field trial to determine its effectiveness at controlling pests .
- Scientific Field : Drug Discovery
- Summary of the Application : Pyrrolopyrazine derivatives, including Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate, are known to be key N-heterocycles with potential use in drug discovery . These compounds have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific biological activity being targeted. For example, in an antitumor application, the compound might be tested against a range of cancer cell lines to determine its effectiveness. The compound could be applied directly to the cells in a growth medium and the rate of cell growth compared to a control sample could be measured .
- Results or Outcomes : While the specific results or outcomes would depend on the specific application, compounds with the pyrrolopyrazine scaffold have generally shown promising results in the biological activities mentioned above .
Future Directions
Pyrrolopyrazine derivatives, including Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate, are an attractive scaffold for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
properties
IUPAC Name |
ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-10(13)9-8-4-3-6-12(8)7-5-11-9/h3-4,6,9,11H,2,5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTXPFMYPSQOBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2=CC=CN2CCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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